molecular formula C11H12N2O2S B2516217 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid CAS No. 929975-65-5

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid

Cat. No.: B2516217
CAS No.: 929975-65-5
M. Wt: 236.29
InChI Key: QNLRSUZEBNCAPM-UHFFFAOYSA-N
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Description

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a sulfanyl group attached to a propanoic acid moiety, which can influence its reactivity and interaction with biological targets .

Mechanism of Action

Target of Action

The primary targets of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .

Mode of Action

This compound acts by binding to GABA receptors, specifically the GABA-A receptor subtype . This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain. As a result, the compound can decrease neuronal excitability and produce a calming effect .

Biochemical Pathways

The compound’s action on GABA receptors affects several biochemical pathways. Primarily, it enhances the inhibitory effect of GABA on neuronal firing, which can influence various downstream effects, such as reducing anxiety, promoting sleep, and relaxing muscles .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This can lead to a range of physiological effects, such as reduced anxiety, improved sleep, and muscle relaxation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like pH can affect the compound’s stability, while individual patient factors like age, liver function, and concurrent medications can influence its pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the sulfanyl and propanoic acid groups. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-11(15)4-6-16-8-9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7H,4,6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLRSUZEBNCAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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